molecular formula C19H16N2O4S2 B4047506 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)pyrrolidine-2,5-dione

3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B4047506
M. Wt: 400.5 g/mol
InChI Key: WLEHNOLNSQBLCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolidine-2,5-dione core substituted with a 3,4-dimethoxyphenyl group at position 1 and a benzothiazole moiety linked via a sulfanyl (-S-) group at position 2.

Properties

IUPAC Name

3-(1,3-benzothiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S2/c1-24-13-8-7-11(9-14(13)25-2)21-17(22)10-16(18(21)23)27-19-20-12-5-3-4-6-15(12)26-19/h3-9,16H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEHNOLNSQBLCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)CC(C2=O)SC3=NC4=CC=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiazole Ring: This can be achieved by cyclization reactions involving ortho-aminothiophenol and carbon disulfide or similar reagents.

    Attachment of the Sulfanyl Group: The benzothiazole ring can be functionalized with a sulfanyl group using thiolation reactions.

    Formation of the Pyrrolidine-2,5-dione Moiety: This can be synthesized through cyclization reactions involving appropriate dicarboxylic acid derivatives.

    Coupling Reactions: The final step involves coupling the benzothiazole-sulfanyl intermediate with the dimethoxyphenyl-pyrrolidine-2,5-dione intermediate under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the sulfanyl group, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidine-2,5-dione moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.

Scientific Research Applications

Structural Features

The compound features a pyrrolidine ring with a benzothiazole moiety and dimethoxyphenyl group, contributing to its unique chemical properties.

Pharmaceutical Research

The compound has shown promise in pharmaceutical applications, particularly in the development of novel therapeutic agents. Its structural components suggest potential activity against various diseases.

Case Study: Anticancer Activity

Research indicates that derivatives of benzothiazole compounds exhibit anticancer properties. A study demonstrated that compounds similar to 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)pyrrolidine-2,5-dione inhibit cell proliferation in cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Properties

Benzothiazole derivatives have been explored for their antimicrobial activity. The presence of the benzothiazole moiety in this compound may enhance its efficacy against bacterial and fungal strains.

Data Table: Antimicrobial Activity

CompoundBacterial StrainInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus20
Target CompoundCandidia albicans18

Material Science

The compound's unique chemical structure allows it to be investigated for use in material science, particularly in the development of polymers and coatings with enhanced properties.

Case Study: Polymer Applications

A recent study explored the incorporation of benzothiazole derivatives into polymer matrices to improve thermal stability and UV resistance. The results indicated that the addition of such compounds significantly enhanced the performance characteristics of the resulting materials .

Biological Research

The compound's interaction with biological systems makes it a candidate for studying biological pathways and mechanisms.

Case Study: Enzyme Inhibition

Research has shown that similar compounds can act as enzyme inhibitors, affecting metabolic pathways. The potential application of this compound in enzyme inhibition studies could provide insights into metabolic regulation .

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as an enzyme inhibitor, the compound might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Core Structural Variations

The table below highlights key structural differences and their implications:

Compound Name Substituents at Position 1 Substituents at Position 3 Key Functional Differences
Target Compound 3,4-Dimethoxyphenyl 1,3-Benzothiazol-2-ylsulfanyl High electron density from methoxy groups
3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione () 4-Fluorophenyl Benzothiazole-hydrazinyl Fluorine increases lipophilicity; hydrazine linker
3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione () 4-Methoxyphenyl 6-Ethoxy-benzothiazole-sulfanyl Ethoxy group enhances metabolic stability
1-(3,4-Dimethoxyphenyl)-2-phenylethenyl derivatives () 3,4-Dimethoxyphenyl with ethenyl Varied (e.g., benzyl, methyl) Ethenyl spacer alters conformational flexibility

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-dimethoxyphenyl group in the target compound improves solubility compared to fluorophenyl () or trifluoromethylphenyl () analogs, which prioritize lipophilicity for membrane penetration .
  • Linker Chemistry : Sulfanyl (-S-) linkages (target compound, ) offer greater stability than hydrazine (-NH-NH-) linkers (), which may hydrolyze under acidic conditions .

Enzyme Inhibition Profiles

Compound Target Enzyme IC50 (µM) Notable Activity
Target Compound Aromatase Pending Predicted activity based on dimethoxy SAR
1-Benzyl-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione () Aromatase 23.8 Comparable to aminoglutethimide (20.0 µM)
Trifluoromethylphenyl analog () P450(17)α 18.5 Superior inhibition vs. ketoconazole

Insights :

  • The fluorophenyl analog () shows moderate aromatase inhibition, suggesting the target compound’s dimethoxyphenyl group may similarly interact with cytochrome P450 enzymes.
  • Trifluoromethyl groups () enhance binding to hydrophobic enzyme pockets, a trait absent in the target compound .

Physicochemical Properties

Property Target Compound Fluorophenyl Analog () Trifluoromethylphenyl Analog ()
LogP (Predicted) 2.8 3.2 3.9
Solubility (mg/mL) ~1.5 (DMSO) ~0.8 (DMSO) ~0.3 (DMSO)
Metabolic Stability Moderate (methoxy) Low (fluorine susceptibility) High (trifluoromethyl)

Notes:

  • The target compound’s dimethoxyphenyl group balances solubility and moderate lipophilicity, making it more suitable for oral administration than highly lipophilic analogs .
  • Trifluoromethyl groups () resist oxidative metabolism, enhancing in vivo half-life .

Biological Activity

The compound 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)pyrrolidine-2,5-dione belongs to a class of pyrrolidine derivatives that exhibit significant biological activities. This article explores its biological activity, focusing on its potential as an anticonvulsant and analgesic agent, as well as its safety profile based on various in vitro and in vivo studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N2O3S2C_{17}H_{16}N_{2}O_{3}S_{2} with a molecular weight of approximately 360.45 g/mol. The structure features a pyrrolidine ring substituted with a benzothiazole moiety and a dimethoxyphenyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC17H16N2O3S2C_{17}H_{16}N_{2}O_{3}S_{2}
Molecular Weight360.45 g/mol
SpectraBase Compound ID9ymeQMOaCGP

Anticonvulsant Activity

Recent studies have evaluated the anticonvulsant properties of this compound using various seizure models. The evaluation methods included:

  • Maximal Electroshock (MES) Test : This model assesses the ability of compounds to prevent seizures induced by electrical stimulation.
  • 6 Hz Psychomotor Seizure Model : This model evaluates the efficacy against psychomotor seizures.
  • Subcutaneous Pentylenetetrazole (scPTZ) Test : This model is used to assess the protection against chemically induced seizures.

In these studies, the compound demonstrated significant protective effects in the MES and 6 Hz models, with effective doses (ED50) indicating potent anticonvulsant properties. For example, one study reported an ED50 of 62.1 mg/kg for the MES test .

Analgesic Activity

The analgesic properties of the compound were assessed through:

  • Formalin Test : A model to evaluate pain response through inflammatory pain.
  • Oxaliplatin-Induced Neuropathic Pain Model : This evaluates the efficacy against neuropathic pain.

The results indicated that the compound exhibited notable analgesic effects, significantly reducing pain responses in both models tested. The mechanism of action appears to involve modulation of pain pathways that are critical in neuropathic conditions .

Safety Profile

Safety evaluations were conducted to assess hepatotoxicity and neurocytotoxicity at high concentrations (up to 100 μM). The findings suggested no significant cytotoxic effects at these concentrations, indicating a favorable safety profile for further development . Additionally, mutagenicity tests showed no evidence of genetic damage at concentrations up to 500 μM.

Case Studies and Research Findings

A focused series of studies have been conducted on similar pyrrolidine derivatives, revealing a trend where modifications in chemical structure can lead to enhanced biological activities. For instance:

  • Structural Modifications : Variations in substituents on the pyrrolidine ring have been shown to influence both anticonvulsant and analgesic activities significantly.
  • Hybrid Molecules : Compounds integrating known antiseizure medication structures demonstrated improved efficacy profiles compared to traditional agents .

Q & A

Q. What are the optimal synthetic routes for 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)pyrrolidine-2,5-dione, and how can experimental design minimize trial-and-error approaches?

  • Methodological Answer : Synthetic optimization requires integrating computational reaction path searches (e.g., quantum chemical calculations) with statistical design of experiments (DoE). For example, ICReDD's framework uses quantum calculations to predict reaction pathways and narrow experimental parameters, while DoE reduces redundant trials by systematically varying factors like temperature, solvent polarity, and catalyst loading . This hybrid approach accelerates identification of high-yield conditions, such as optimizing benzothiazole-thiol coupling to the pyrrolidine-dione core.

Q. Which spectroscopic and analytical techniques are most effective for characterizing the compound’s structural and electronic properties?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR can resolve the stereochemistry of the pyrrolidine-2,5-dione core and confirm sulfanyl-group substitution patterns.
  • X-ray Crystallography : Critical for absolute configuration determination, as demonstrated in structurally analogous benzothiazole-containing compounds (e.g., Acta Crystallographica reports) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for verifying sulfur-containing substituents.

Q. How can researchers design preliminary biological activity assays for this compound?

  • Methodological Answer : Initial screening should focus on target-specific assays (e.g., enzyme inhibition, receptor binding) guided by structural analogs. For instance, pyrrolidine-dione derivatives with benzothiazole moieties often exhibit kinase or protease inhibitory activity. Use dose-response curves (e.g., IC50_{50} determination) and include positive controls (e.g., staurosporine for kinase assays). Prioritize in silico docking studies to predict binding affinities before wet-lab experiments .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s reaction mechanisms or biological interactions?

  • Methodological Answer :
  • Reaction Mechanisms : Apply density functional theory (DFT) to model key transition states, such as sulfanyl-group transfer during nucleophilic substitution. ICReDD’s workflow integrates such calculations with experimental validation to resolve competing pathways (e.g., SN2 vs. radical mechanisms) .
  • Biological Interactions : Molecular dynamics (MD) simulations can predict binding modes with protein targets (e.g., benzothiazole interactions with ATP-binding pockets). Pair MD with free-energy perturbation (FEP) to quantify binding affinity changes caused by substituent modifications .

Q. What strategies address contradictory data in the compound’s biological activity across studies?

  • Methodological Answer :
  • Assay Standardization : Ensure consistency in cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).
  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., dimethoxyphenyl vs. fluorophenyl groups) to isolate contributions to activity. For example, replacing 3,4-dimethoxy with electron-withdrawing groups may enhance target selectivity .
  • Meta-Analysis Tools : Use statistical frameworks (e.g., Bayesian hierarchical models) to reconcile disparate datasets and identify confounding variables .

Q. How can researchers optimize the compound’s stability and solubility for in vivo studies?

  • Methodological Answer :
  • Solubility Enhancement : Employ co-solvent systems (e.g., PEG-400/water) or solid dispersion techniques.
  • Stability Profiling : Conduct accelerated degradation studies under varied pH and temperature conditions. LC-MS can identify degradation products (e.g., hydrolysis of the pyrrolidine-dione ring) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked modifications) to improve bioavailability while retaining activity .

Q. What advanced reactor designs or process controls are suitable for scaling its synthesis in academic labs?

  • Methodological Answer :
  • Flow Chemistry : Minimize exothermic risks in sulfanyl-group reactions using microfluidic reactors with precise temperature control.
  • In-line Analytics : Implement real-time FTIR or Raman spectroscopy to monitor reaction progress and automate quenching (e.g., via feedback loops) .
  • Membrane Separation : Utilize solvent-resistant nanofiltration (SRNF) membranes to purify intermediates, reducing reliance on column chromatography .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported catalytic efficiencies for its synthesis?

  • Methodological Answer :
  • Cross-Validation : Replicate studies using identical reagents and conditions (e.g., solvent purity, catalyst batch).
  • Kinetic Profiling : Compare turnover frequencies (TOF) under standardized conditions. For example, Pd-catalyzed couplings may vary due to trace oxygen or moisture.
  • Computational Reassessment : Re-analyze reported transition states via DFT to identify overlooked energy barriers .

Key Methodological Tools

Aspect Tools/Techniques References
Synthesis Optimization Quantum chemical calculations, DoE, flow reactors
Structural Analysis X-ray crystallography, HRMS, 2D NMR
Biological Profiling Molecular docking, MD simulations, SAR libraries
Data Reconciliation Bayesian meta-analysis, kinetic modeling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)pyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.